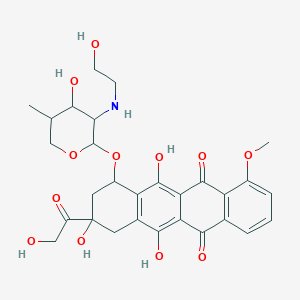

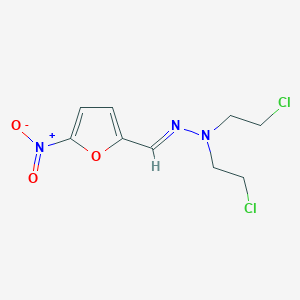

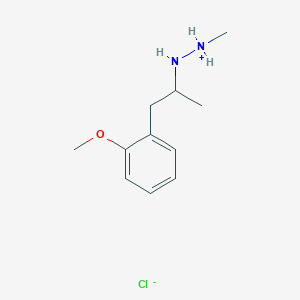

![molecular formula C14H12O3S B217719 2-チオフェン酢酸,α-[(4-メトキシフェニル)メチレン]- CAS No. 104314-01-4](/img/structure/B217719.png)

2-チオフェン酢酸,α-[(4-メトキシフェニル)メチレン]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Synthesis Analysis

The synthesis process of 2-thiopheneacetic acid involves enabling thiophene as a raw material and formaldehyde react with hydrochloric acid . Another method involves adding thiophene, methylbenzene, and anhydrous aluminium chloride to a reaction container, adding methyl chloroacetate dropwise while heating to 50-60°C .Molecular Structure Analysis

The molecular structure of “2-Thiopheneacetic acid, α-[(4-methoxyphenyl)methylene]-” is complex, contributing to its high perplexity. The structure has been characterized by IR and Raman spectroscopy .科学的研究の応用

磁性固相抽出 (MSPE)

この化合物は、マグネタイトナノ粒子上へのポリ(2-チオフェン酢酸)コーティングの調製に使用されてきた。 このコーティングは、薬用ハーブであるエウリコマ・ロンギフォリア中のカンチン-6-オンアルカロイドの選択的磁性固相抽出を助ける 。このプロセスには、マグネタイトナノ粒子の表面に架橋されたポリ(2-チオフェン酢酸)を付着させる自己組織化酸化重合が含まれる。 この方法は、良好な抽出効率、線形性、再現性を示しており、複雑なマトリックスから生物活性化合物を単離するための貴重な技術となっている 。

センサー開発

2-チオフェン酢酸誘導体のユニークな構造により、センサー開発に利用できる。これらのセンサーは、UV-Vis およびフォトルミネッセンススペクトルの変化に基づいて、DNA、タンパク質、小さな生体分析物、金属イオン、および界面活性剤を検出できる。 この化合物は、荷電基との錯体形成時にコンフォメーション変換を受けることができるため、センシングアプリケーションに最適な候補となる 。

医薬品研究

医薬品研究において、2-チオフェン酢酸誘導体は、その生物活性を調査されている。それらは、抗菌、抗マラリア、抗真菌、および抗ウイルス用途において可能性を示している。 この化合物の構造は、生物活性化合物の合成において重要な役割を果たし、多様な生物学的効果を持つ高度な医薬品の開発につながる可能性がある 。

高分子科学

ポリ(2-チオフェン酢酸)とその誘導体は、高分子科学において重要な用途を持つ。 それらは、有機太陽電池、有機発光ダイオード (OLED)、および有機電界効果トランジスタ (OFET) などの電子デバイスで使用するために適した、独自の電子特性を持つ導電性ポリマーを作成するために使用できる 。

材料化学

この化合物の特性は、材料化学、特に蛍光材料の開発において有益である。 蛍光発光を示すことができるため、ディスプレイ技術など、特定の発光特性を必要とする材料の作製に適した候補となる 。

In Vivo

2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- has been used in a variety of in vivo studies, including studies of the effect of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- on the immune system and the cardiovascular system. In one study, 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- was found to have a protective effect on the liver in mice. In another study, 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- was found to have anti-inflammatory effects in rats. The compound has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.

In Vitro

2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- has also been studied in a variety of in vitro studies. In one study, 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- was found to have anti-proliferative effects on cancer cells. In another study, 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- was found to have antioxidant effects. The compound has also been studied for its potential to inhibit the growth of bacteria and fungi.

作用機序

The mechanism of action of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- is not yet fully understood. However, it is believed that the compound acts by binding to specific receptors in the body, such as the muscarinic receptors. This binding is thought to lead to the activation of various signaling pathways, which in turn leads to the observed effects of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-.

生物活性

2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- has been found to have a variety of biological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects. It has also been found to have an effect on the immune system, as well as the cardiovascular system.

Biochemical and Physiological Effects

2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- has been found to have a variety of biochemical and physiological effects. In one study, 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- was found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). This inhibition is thought to be responsible for the anti-inflammatory effects of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-. In addition, 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- has been found to inhibit the activity of the enzyme glutathione-S-transferase (GST), which is involved in the detoxification of various compounds.

実験室実験の利点と制限

2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- is a useful compound for a variety of laboratory experiments. It is non-toxic and has low reactivity, making it ideal for use in a variety of experiments. However, it is important to note that 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- is not suitable for use in all experiments. For example, it is not suitable for use in experiments involving the synthesis of complex organic molecules.

将来の方向性

The potential applications of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- are vast and the compound has already been studied in a variety of scientific research applications. Future research should focus on further exploring the potential applications of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- and its mechanism of action. In particular, further research should focus on exploring the potential of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- to treat neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Additionally, further research should focus on exploring the potential of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- to inhibit the growth of bacteria and fungi. Finally, further research should focus on exploring the potential of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and glutathione-S-transferase (GST).

合成法

2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- can be synthesized by several methods, including the reaction of a thiophene ring with a 4-methoxyphenylmethylene group. The reaction is typically carried out in aqueous solution in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is generally carried out at room temperature, but the reaction time can be adjusted depending on the desired product. The reaction can also be carried out in the presence of catalysts, such as palladium or ruthenium, to increase the reaction rate.

Safety and Hazards

The safety data sheet (SDS) for “2-Thiopheneacetic acid, α-[(4-methoxyphenyl)methylene]-” includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

特性

IUPAC Name |

3-(4-methoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-17-11-6-4-10(5-7-11)9-12(14(15)16)13-3-2-8-18-13/h2-9H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIFYXYZGUQOKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407015 |

Source

|

| Record name | 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104314-01-4 |

Source

|

| Record name | 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

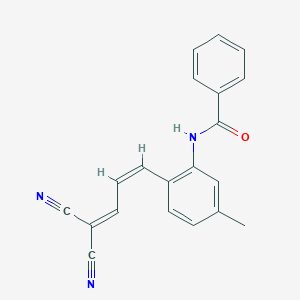

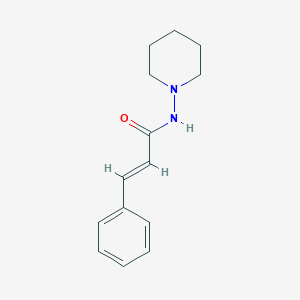

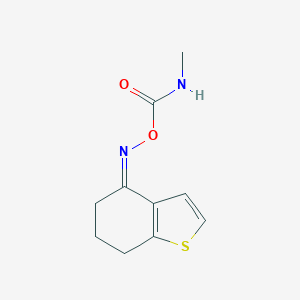

![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)

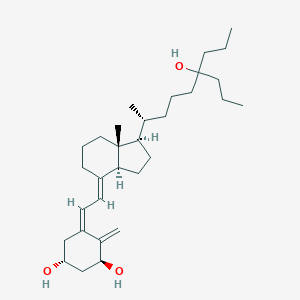

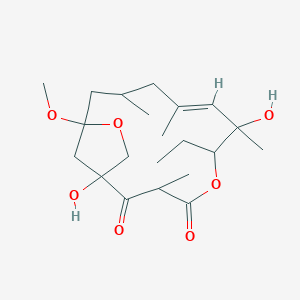

![[(2R,3S,4S,5R,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B217665.png)